molecular formula C13H16N4O3 B2550666 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile CAS No. 756869-15-5

2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile

Cat. No.: B2550666
CAS No.: 756869-15-5
M. Wt: 276.296
InChI Key: HXUJKWJAKUOSAE-UHFFFAOYSA-N
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Description

2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is a nitrobenzonitrile derivative featuring a morpholine-ethylamino substituent at the 2-position of the benzene ring. The nitro group at the 5-position contributes to electron-withdrawing effects, influencing reactivity and interactions in biological or material systems. This compound has been cataloged as a research chemical (CAS: 1181457-98-6) but is listed as discontinued in commercial inventories .

Properties

IUPAC Name

2-(2-morpholin-4-ylethylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c14-10-11-9-12(17(18)19)1-2-13(11)15-3-4-16-5-7-20-8-6-16/h1-2,9,15H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUJKWJAKUOSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Nitrobenzonitrile Derivatives

Nitrobenzonitrile derivatives are a versatile class of compounds with applications in pharmaceuticals, dyes, and organic synthesis. Below is a comparative analysis of 2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile and key analogs:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Physical Data
This compound C₁₄H₁₇N₅O₃ ~327.33 Morpholine-ethylamino group (polar, hydrogen-bonding capacity) Discontinued; no crystallographic data
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile C₁₀H₁₀N₄O₂ 218.22 Dimethylamino-methylene group (planar, conjugated system) Monoclinic P2₁/n, a = 7.6496 Å, β = 106.475°
2-[(2-Chlorobenzyl)amino]-5-nitrobenzonitrile C₁₄H₁₀ClN₃O₂ 287.71 Chlorobenzyl group (aromatic, lipophilic) Purity: 95%; storage: +4°C
2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile C₂₄H₂₁N₇O₂ 439.48 Azo linkage with cyanoethyl-phenylethylamino group (chromophoric, high molecular weight) Purity: 99%; used in dye intermediates
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile C₁₄H₁₁N₃O₃ 269.26 Methoxyphenyl group (electron-donating, moderate polarity) Hazard class: IRRITANT

Key Observations:

  • This may enhance solubility in aqueous or polar organic solvents relative to more lipophilic analogs like 2-[(2-chlorobenzyl)amino]-5-nitrobenzonitrile .
  • Thermal Stability: Azo-containing derivatives (e.g., 2-[[4-[(2-cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile) exhibit higher molecular weights and may decompose at elevated temperatures (~634.7°C boiling point reported for a related azo compound) .

Biological Activity

2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in research and therapy.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}N4_{4}O3_{3}, with a molecular weight of approximately 276.29 g/mol. The compound features a morpholine ring, a nitro group, and a benzonitrile moiety, which contribute to its biological activity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It has been shown to:

  • Inhibit Enzyme Activity : The compound can modulate the activity of certain enzymes, potentially affecting metabolic pathways.
  • Bind to Proteins : It selectively binds to proteins, influencing their conformational states and activities. This interaction is vital for understanding its mechanism at the molecular level.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, although further research is needed to elucidate the underlying mechanisms.
  • Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in several cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Case Study: Anticancer Activity

In a study assessing the anticancer potential of this compound, researchers found that it significantly reduced cell viability in breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via caspase activation. This finding positions the compound as a promising candidate for further development as an anticancer agent.

Applications in Medicinal Chemistry

Given its diverse biological activities, this compound holds promise for various applications:

  • Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Proteomics Research : The compound is utilized as a biochemical tool for studying protein interactions and functions, enhancing our understanding of cellular processes .

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